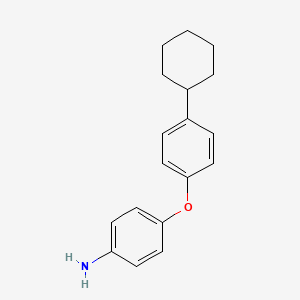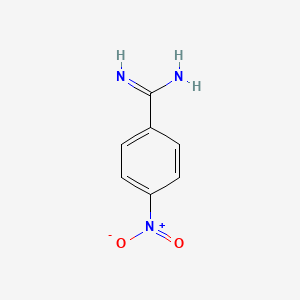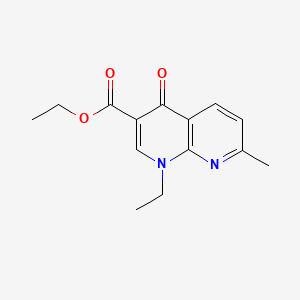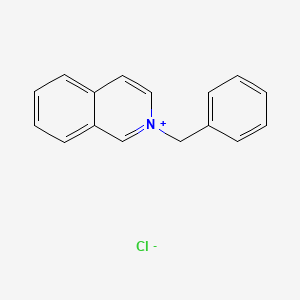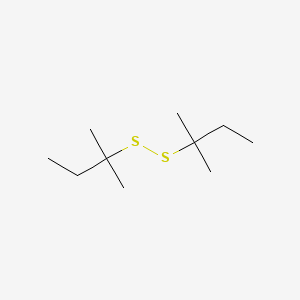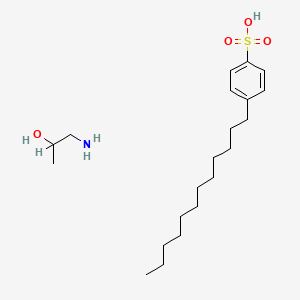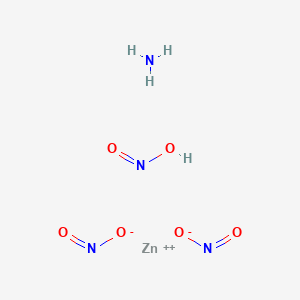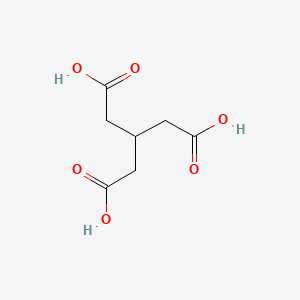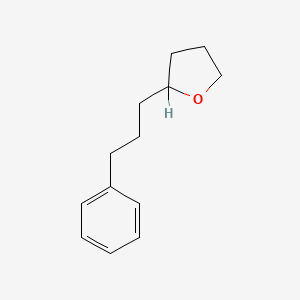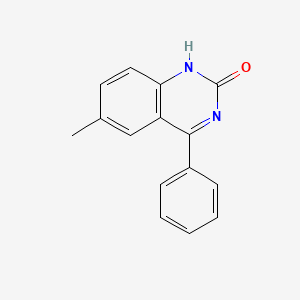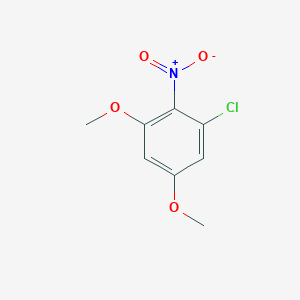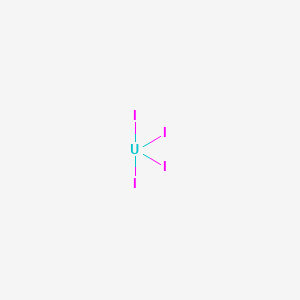
Uranium iodide (UI4)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is represented by the chemical formula UI4 and appears as black hygroscopic crystals . This compound is significant in various scientific and industrial applications due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Uranium tetraiodide can be synthesized through the reaction between uranium and an excess of iodine. This reaction typically occurs under controlled conditions to ensure the complete formation of uranium tetraiodide .
Industrial Production Methods: A more convenient lab-scale synthesis involves the reaction of aluminium iodide (AlI3) with uranium dioxide (UO2). This method is advantageous as it avoids the need for pure metallic uranium and utilizes more readily available starting materials. The reaction proceeds as follows: [ \text{3AlI}_3 + \text{UO}_2 \rightarrow \text{UI}_4 + \text{3AlO}_2 ] The products are then purified using chemical vapor transport (CVT) techniques .
Chemical Reactions Analysis
Types of Reactions: Uranium tetraiodide undergoes various chemical reactions, including:
Dissociation: Upon heating, uranium tetraiodide dissociates into uranium triiodide and iodine gas.
Oxidation and Reduction: It can participate in redox reactions, where uranium changes its oxidation state.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents can convert uranium tetraiodide to higher oxidation states.
Reduction: Reducing agents can reduce uranium tetraiodide to lower oxidation states.
Major Products Formed:
Dissociation: Uranium triiodide and iodine gas.
Redox Reactions: Various uranium compounds depending on the specific reagents and conditions used.
Scientific Research Applications
Uranium tetraiodide is utilized in several scientific research applications:
Chemistry: It serves as a precursor for synthesizing other uranium compounds and as a reagent in various chemical reactions.
Industry: Its unique properties make it useful in nuclear materials research and development.
Medicine and Biology: While not directly used in medicine, its study contributes to understanding the behavior of uranium compounds in biological systems.
Mechanism of Action
The mechanism by which uranium tetraiodide exerts its effects involves its ability to undergo redox reactions and form complexes with other elements. The molecular targets and pathways depend on the specific reactions and conditions. For example, in redox reactions, uranium can change its oxidation state, influencing the overall reaction pathway and products formed.
Comparison with Similar Compounds
- Uranium tetrachloride (UCl4)
- Uranium tetrabromide (UBr4)
Comparison:
- Uranium tetrachloride (UCl4): Similar to uranium tetraiodide, uranium tetrachloride is a uranium compound in the +4 oxidation state but with chlorine instead of iodine. It has different reactivity and physical properties due to the nature of chlorine.
- Uranium tetrabromide (UBr4): This compound is analogous to uranium tetraiodide but contains bromine. It shares similar chemical properties but differs in reactivity and applications due to the presence of bromine.
Uniqueness of Uranium Tetraiodide: Uranium tetraiodide’s unique properties, such as its hygroscopic nature and specific reactivity with iodine, distinguish it from other uranium halides. Its synthesis and applications are tailored to leverage these unique characteristics .
Properties
CAS No. |
13470-22-9 |
|---|---|
Molecular Formula |
I4U |
Molecular Weight |
745.6468 g/mol |
IUPAC Name |
uranium(4+);tetraiodide |
InChI |
InChI=1S/4HI.U/h4*1H;/q;;;;+4/p-4 |
InChI Key |
PUBUIOWBJCONDZ-UHFFFAOYSA-J |
SMILES |
I[U](I)(I)I |
Canonical SMILES |
[I-].[I-].[I-].[I-].[U+4] |
Key on ui other cas no. |
13470-22-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



